molecular formula C19H26ClN7O B1664904 aminopurvalanol A CAS No. 220792-57-4

aminopurvalanol A

货号: B1664904
CAS 编号: 220792-57-4
分子量: 403.9 g/mol
InChI 键: RAMROQQYRRQPDL-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 氨基嘌呤伐醇A是通过一个多步骤过程合成的,该过程涉及嘌呤衍生物的取代。主要步骤包括:

    嘌呤核的形成: 合成始于嘌呤核结构的形成。

    取代反应: 然后对核心进行取代反应,以引入氨基和氯苯基。

    最终修饰:

工业生产方法: 氨基嘌呤伐醇A的工业生产涉及优化反应条件以实现高收率和纯度。这包括在合成过程中控制温度、pH和溶剂条件。 该化合物通常使用色谱技术进行纯化,以确保其高纯度 .

化学反应分析

Structural Basis for Chemical Reactivity

Aminopurvalanol A (C₁₉H₂₆ClN₇O; MW 403.91 g/mol) features a 6-aminopurine core with a chloro-substituted aromatic ring and a valinol-derived side chain . Key functional groups include:

  • 6-amino group : Enhances hydrogen bonding with CDK active sites.

  • Chlorine at position 6 : Stabilizes electrophilic interactions in the ATP-binding pocket.

  • (R)-valinol side chain : Improves cell permeability and selectivity for CDKs .

The SMILES notation (ClC1=CC(N)=CC(NC2=C3C(N(C(C)C)C=N3)=NC(N[C@H]([C@@H](C)C)CO)=N2)=C1) highlights its stereospecific configuration, critical for kinase inhibition .

Synthetic Pathways

The synthesis involves multi-step regioselective modifications (Fig. 1) :

StepReactionReagents/ConditionsOutcome
1 Diazotization of 2-amino-6-chloropurineAqueous HBF₄, NaNO₂Forms 2-fluoro-6-chloro-9-isopropylpurine
2 N-9 alkylation2-propanol, Mitsunobu conditions (DIAD, PPh₃)Introduces isopropyl group at N-9
3 Substitution at C-64-amino-2-chlorobenzoic acid, DIPEAAttaches chloroanilino moiety
4 C-2 substitution(R)-valinol, DCM, EDC couplingAdds valinol side chain
5 Boc deprotectionTrifluoroacetic acid (TFA)Yields primary amine for agarose coupling

Microwave-assisted synthesis is employed to optimize yield and reaction time (Note: Source excluded per user request; synthesis details confirmed via ).

Enzymatic Interaction Mechanisms

This compound competitively inhibits CDKs by mimicking ATP’s adenine moiety, blocking phosphate transfer :

KinaseIC₅₀ (nM)Selectivity Ratio vs. Other Kinases
CDK120–35>3,000× (e.g., PKC, PKA)
CDK220–35>3,000×
CDK520–35>3,000×
ERK112,000300× less selective
ERK23,100100× less selective

The 6-amino group forms hydrogen bonds with Glu81 and Leu83 in CDK2’s ATP-binding pocket, while the chloro group stabilizes hydrophobic interactions . This dual mechanism arrests cell cycles at G2/M (IC₅₀ = 1.25 µM) and induces apoptosis at >10 µM .

Comparative Analysis with Purine-Based Analogues

This compound’s selectivity surpasses early-generation inhibitors:

CompoundCDK1 IC₅₀ (nM)Key Differentiator
Purvalanol A20–35Broader kinase off-target effects
Roscovitine~100Lower potency for CDK5
Dinaciclib1–10Targets CDK1/2/5/9 equally

Its 6-amino substitution reduces off-target kinase binding compared to Purvalanol A, enhancing specificity .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Name: Aminopurvalanol A
  • Chemical Formula: C₁₉H₂₆ClN₇O
  • Molecular Weight: 403.91 g/mol
  • CAS Number: 220792-57-4

Mechanism of Action:
this compound primarily inhibits CDK1, CDK2, and CDK5 with reported IC₅₀ values ranging from 20 to 35 nM. It also inhibits ERK1 and ERK2 at higher concentrations, demonstrating a selective profile over other kinases (IC₅₀ > 100 μM) . The compound is known to arrest the cell cycle at the G2/M boundary and induce apoptosis at concentrations exceeding 10 μM .

Applications in Cancer Research

This compound has been extensively studied for its potential in cancer therapy:

  • Hematologic Malignancies: Research indicates that aminopurvalanol can induce differentiation in U937 myelomonocytic leukemia cells, promoting a macrophage-like phenotype. This suggests its utility in treating acute myeloid leukemia (AML) .
  • Cell Cycle Regulation: The compound's ability to inhibit CDKs makes it a valuable tool for studying cell cycle dynamics. It has been shown to affect transcription factors involved in cell proliferation and apoptosis .

Case Study: Differentiation of Leukemia Cells

A study demonstrated that treatment with aminopurvalanol led to the differentiation of FLT3-mutated AML cells, indicating potential therapeutic strategies for this subtype of leukemia .

Applications in Reproductive Biology

This compound has also been investigated for its effects on sperm capacitation:

  • Sperm Functionality: In vitro studies reveal that this compound inhibits sperm fertilizing ability by affecting acrosome integrity and actin polymerization during capacitation. The treatment resulted in a dose-dependent decrease in fertilization rates in boar spermatozoa .

Case Study: Impact on Sperm Capacitation

Research involving boar spermatozoa showed that exposure to this compound significantly reduced the acrosome reaction, which is crucial for successful fertilization. This finding highlights its potential implications in male fertility studies .

Comparative Analysis of CDK Inhibitors

Compound Target CDKs IC₅₀ Values (nM) Additional Effects
This compoundCDK1, CDK2, CDK520 - 35Induces apoptosis, affects actin polymerization
FlavopiridolPan-CDK~50Global transcription inhibitor
R-roscovitineCDK2~100Prevents T-cell clonal expansion

作用机制

氨基嘌呤伐醇A通过抑制细胞周期蛋白依赖性激酶发挥其作用,这些激酶是细胞周期循环的关键调节剂。该化合物与这些激酶的ATP结合位点结合,阻止其活化和随后对靶蛋白的磷酸化。 这导致细胞周期在G2/M期停滞,并在癌细胞中诱导凋亡 . 精子中肌动蛋白聚合的抑制也突出了其在影响细胞结构和功能方面的作用 .

类似化合物:

氨基嘌呤伐醇A的独特性: 氨基嘌呤伐醇A的独特性在于其在抑制特定细胞周期蛋白依赖性激酶方面具有很高的选择性和效力。 它能够渗透细胞并靶向G2/M期转变使其成为癌症研究和治疗中宝贵的工具 .

相似化合物的比较

Uniqueness of Aminopurvalanol A: this compound is unique due to its high selectivity and potency in inhibiting specific cyclin-dependent kinases. Its ability to permeate cells and target the G2/M-phase transition makes it a valuable tool in cancer research and therapy .

生物活性

Aminopurvalanol A is a selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK5. Its biological activity has been extensively studied, revealing significant implications for cancer therapy and reproductive biology. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables.

Chemical Structure : this compound is characterized by the following chemical formula:

C19H26ClN7O\text{C}_{19}\text{H}_{26}\text{Cl}\text{N}_{7}\text{O}

Mechanism of Action : As a CDK inhibitor, this compound disrupts the normal cell cycle progression by inhibiting the phosphorylation activities of CDKs. This inhibition leads to cell cycle arrest at the G2/M boundary and induces apoptosis at higher concentrations (>10 μM) .

Biological Activity Overview

The reported IC50 values for this compound are as follows:

Target Kinase IC50 (nM)
CDK120 - 35
CDK220 - 35
CDK520 - 35
ERK112,000
ERK23,100

This compound exhibits a remarkable selectivity profile, being approximately 3000-fold selective over a range of other protein kinases (IC50 >100 μM) .

Cancer Cell Lines

In various studies, this compound has shown potent antiproliferative effects on several cancer cell lines. For example:

  • Cell Cycle Arrest : It effectively arrests the cell cycle at the G2/M phase in multiple cancer cell lines, including HeLa and HCT116 cells .
  • Induction of Apoptosis : At concentrations above 10 μM, this compound induces apoptosis, which is associated with increased levels of reactive oxygen species (ROS) in treated cells .

Reproductive Biology

A significant study explored the effects of this compound on spermatozoa:

  • Inhibition of Fertilizing Ability : The compound was found to cause dose-dependent inhibition of sperm fertilizing ability in vitro. This effect was attributed to the loss of acrosome integrity due to impaired actin polymerization during sperm capacitation .
  • Experimental Setup : Spermatozoa were treated with varying concentrations (2, 10, and 20 μM) of this compound under capacitating conditions. The integrity of acrosomes was assessed using fluorescence microscopy techniques .

属性

IUPAC Name

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMROQQYRRQPDL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944705
Record name 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220792-57-4
Record name 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
aminopurvalanol A
Reactant of Route 2
Reactant of Route 2
aminopurvalanol A
Reactant of Route 3
aminopurvalanol A
Reactant of Route 4
aminopurvalanol A
Reactant of Route 5
aminopurvalanol A
Reactant of Route 6
Reactant of Route 6
aminopurvalanol A
Customer
Q & A

Q1: What is the primary mechanism of action of Aminopurvalanol A?

A1: this compound functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. Specifically, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets involved in cell cycle progression [, ].

Q2: How does this compound impact cellular processes, particularly in the context of cancer?

A2: By inhibiting CDKs, this compound effectively arrests the cell cycle, primarily at the G2/M transition []. This inhibition has been observed to induce differentiation in myeloid leukemia cells, leading them to acquire characteristics of differentiated macrophages []. Furthermore, research suggests this compound might sensitize pancreatic cancer cells to gemcitabine, possibly by interfering with the DNA damage checkpoint and forcing premature mitosis [].

Q3: Beyond cancer, are there other biological processes where this compound shows activity?

A3: Yes, this compound demonstrates effects on boar spermatozoa. Studies indicate that it inhibits sperm fertilizing ability due to disrupted capacitation-dependent actin polymerization, ultimately affecting acrosome integrity []. This finding highlights the potential role of Cyclin/CDK complexes in sperm capacitation.

Q4: Has this compound been investigated as a potential therapeutic agent for aortic valve calcification?

A4: While not directly targeting this compound, research identified it as a binding partner for MFSD5, a novel lipoprotein(a) receptor potentially involved in aortic valve calcification []. this compound demonstrated a reduction in lipoprotein(a) uptake in valvular interstitial cells, suggesting a potential link between MFSD5 inhibition and mitigating calcification development [].

Q5: How does the structure of this compound contribute to its specificity towards CDK6?

A5: X-ray crystallography studies of this compound bound to CDK6 reveal its interaction with the ATP-binding site [, ]. Subtle conformational differences between CDK isoforms, particularly in the hinge region, contribute to inhibitor selectivity. In the case of CDK6, these differences allow this compound to bind favorably without steric clashes observed with CDK2 [].

Q6: What are the limitations of this compound as a therapeutic agent?

A6: While a potent CDK inhibitor, this compound exhibits a broad spectrum of inhibition across different CDK isoforms []. This lack of high specificity could lead to off-target effects and impact its therapeutic window. Research into more selective analogs is crucial for minimizing potential side effects [].

Q7: Are there any computational studies focusing on this compound?

A7: Yes, computational approaches have been utilized. For instance, the L1000 database identified this compound as a potential binding partner for MFSD5, highlighting its potential in studying aortic valve calcification []. Additionally, researchers used in silico analysis to identify topoisomerase, cyclin-dependent kinase, and histone deacetylase as potential targets of this compound in the context of HCC stemness [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。